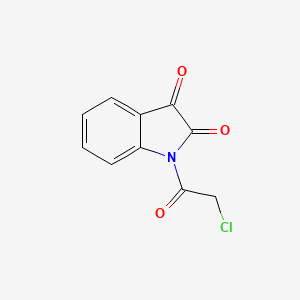![molecular formula C16H13BrClN3O3S B14800647 3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide](/img/structure/B14800647.png)
3-bromo-N-({2-[(4-chlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide is a complex organic compound that features a combination of bromine, chlorine, and methoxy functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 4-chlorobenzoyl hydrazine, which is then reacted with carbon disulfide to form the corresponding thiosemicarbazide. This intermediate is further reacted with 3-bromo-4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide and thiosemicarbazide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-bromo-N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-4-chlorobenzamide: Similar in structure but lacks the methoxy and thiosemicarbazide groups.
4-methoxybenzamide: Lacks the bromine and thiosemicarbazide groups.
N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide: Similar but without the bromine atom.
Uniqueness
3-bromo-N-{[2-(4-chlorobenzoyl)hydrazino]carbonothioyl}-4-methoxybenzamide is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. The combination of bromine, chlorine, methoxy, and thiosemicarbazide groups provides a versatile platform for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C16H13BrClN3O3S |
|---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
3-bromo-N-[[(4-chlorobenzoyl)amino]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H13BrClN3O3S/c1-24-13-7-4-10(8-12(13)17)14(22)19-16(25)21-20-15(23)9-2-5-11(18)6-3-9/h2-8H,1H3,(H,20,23)(H2,19,21,22,25) |
InChI-Schlüssel |
TWQKYKBMYPJEDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


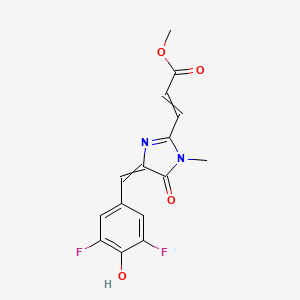
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14800569.png)
![N'-[(4-tert-butylphenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B14800570.png)
![(2E)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14800581.png)
![N-[4-({(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B14800584.png)
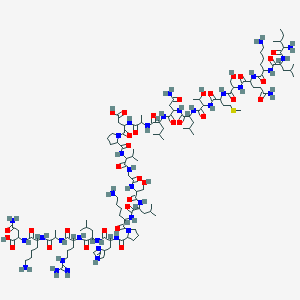
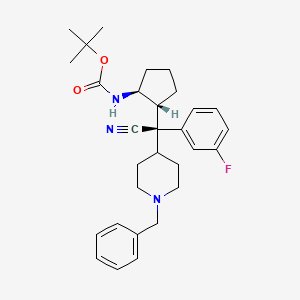
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
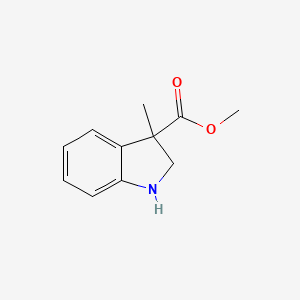
![N-(2-Acetyl-4,6-dimethylphenyl)-3-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]-2-thiophenecarboxamide (sodium)](/img/structure/B14800643.png)

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14800656.png)

